molecular formula C15H19ClN2O3 B5762938 N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide

N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide

Cat. No. B5762938
M. Wt: 310.77 g/mol
InChI Key: FOZJVWWVUUOCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is commonly referred to as CCMI, and it has been shown to possess various pharmacological properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of CCMI is not fully understood. However, it is believed that it acts by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition by CCMI may be responsible for its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
CCMI has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. Additionally, CCMI has been shown to reduce the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.

Advantages and Limitations for Lab Experiments

CCMI has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its pharmacological properties. Additionally, CCMI has been shown to have low toxicity, which makes it a promising candidate for further development as a drug.
However, there are also limitations associated with the use of CCMI in lab experiments. For example, its mechanism of action is not fully understood, and its effectiveness in vivo has not been extensively studied.

Future Directions

There are several future directions for research on CCMI. One potential area of investigation is its potential role in the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to determine its effectiveness in vivo. Finally, research on the synthesis of CCMI and its derivatives may lead to the development of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of CCMI involves the reaction of 2-chloro-5-nitroaniline with cyclohexylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure CCMI.

Scientific Research Applications

CCMI has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, CCMI has been found to have a potential role in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-13-8-7-12(18(20)21)10-14(13)17-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZJVWWVUUOCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide

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